Hydroxydihydrosterigmatocystin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

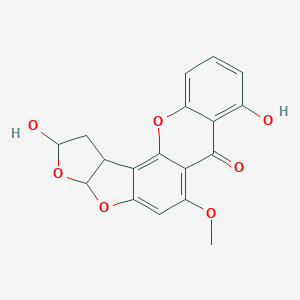

5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one, also known as 17-hydroxy-16, 17-dihydrosterigmatocystin or 17-DHST, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin derived from the biosynthesis pathway of sterigmatocystin, which is primarily produced by certain species of the Aspergillus fungi. This compound has garnered attention due to its various biological activities and potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and environmental science. This article will explore the applications of this compound, supported by data tables and documented case studies.

Toxicological Studies

This compound is primarily studied for its toxic effects on biological systems. Research has demonstrated that it can induce oxidative stress and apoptosis in various cell lines. For instance, a study reported that exposure to this compound resulted in significant cytotoxicity in human liver cells, indicating its potential role as a model compound for studying mycotoxin-induced liver damage .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 (Liver) | 5.2 | Induction of apoptosis and oxidative stress |

| MCF-7 (Breast) | 7.8 | Inhibition of cell proliferation |

| K-562 (Leukemia) | 4.3 | Significant cytotoxic effects observed |

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties against various cancer cell lines. Its mechanism involves the disruption of cellular signaling pathways that are critical for tumor growth and survival. A notable study highlighted its effectiveness against human solid tumor cell lines, suggesting potential therapeutic applications .

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.5 | Induction of apoptosis via mitochondrial pathway |

| SK-MEL-2 (Melanoma) | 6.1 | Inhibition of cell cycle progression |

| HCT-15 (Colon) | 4.8 | Activation of caspase-dependent pathways |

Environmental Monitoring

Due to its mycotoxic nature, this compound serves as an important marker for assessing fungal contamination in food and feed products. Its detection can help mitigate health risks associated with mycotoxin exposure in agricultural products.

Case Study: Detection Methods

A study conducted on agricultural samples utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify this compound levels in contaminated grains. The results indicated significant variability in contamination levels across different regions, highlighting the importance of regular monitoring .

Pharmacological Research

Emerging studies suggest that this compound may have potential applications in drug development due to its bioactive properties. Its ability to modulate cellular pathways could be explored further for developing novel therapeutic agents targeting specific diseases.

Case Study: Drug Development Potential

Research exploring the modification of this compound derivatives has shown promising results in enhancing its selectivity and reducing toxicity while maintaining efficacy against cancer cell lines . This opens avenues for developing safer therapeutic options.

Propiedades

Número CAS |

109278-36-6 |

|---|---|

Fórmula molecular |

C18H14O7 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |

InChI |

InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |

Clave InChI |

WRUJLZVXYZPNCL-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |

SMILES canónico |

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |

Key on ui other cas no. |

109278-36-6 |

Sinónimos |

17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.